

Application of DL-threo-2-Methylisocitrate Sodium in Antimicrobial Drug Discovery

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Compound of Interest

Compound Name: *DL-threo-2-methylisocitrate sodium*

Cat. No.: *B1150020*

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Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. One promising strategy is the targeted inhibition of essential metabolic pathways in bacteria that are absent in humans. The glyoxylate and methylcitrate cycles are two such pathways, critical for the survival of many pathogenic bacteria, including *Mycobacterium tuberculosis*, the causative agent of tuberculosis.

Isocitrate lyase (ICL) is a key enzyme in both of these cycles. In *M. tuberculosis*, ICL is bifunctional, also acting as a methylisocitrate lyase (MCL).^{[1][2]} This enzyme allows bacteria to utilize fatty acids as a primary carbon source, which is crucial for their persistence within the host.^[3] Since mammals lack the glyoxylate cycle, ICL represents an attractive and specific target for antimicrobial drug development.^{[4][5]}

DL-threo-2-methylisocitrate is a specific substrate for the methylisocitrate lyase activity of ICL.^{[6][7]} Its sodium salt is a stable and soluble reagent used in enzymatic assays to identify and characterize inhibitors of ICL. The development of potent ICL inhibitors could lead to a new class of antibiotics effective against persistent bacterial infections.

Principle of Application

DL-threo-2-methylisocitrate sodium serves as a crucial tool in high-throughput screening and kinetic analysis of potential ICL inhibitors. The enzymatic cleavage of DL-threo-2-methylisocitrate by ICL yields pyruvate and succinate.[8] By monitoring the rate of this reaction in the presence and absence of candidate drug compounds, researchers can determine the inhibitory potential of these compounds. A reduction in the rate of product formation indicates successful inhibition of the enzyme.

This application note provides detailed protocols for utilizing **DL-threo-2-methylisocitrate sodium** in ICL activity and inhibition assays, as well as for determining the antimicrobial efficacy of identified inhibitors against whole bacterial cells.

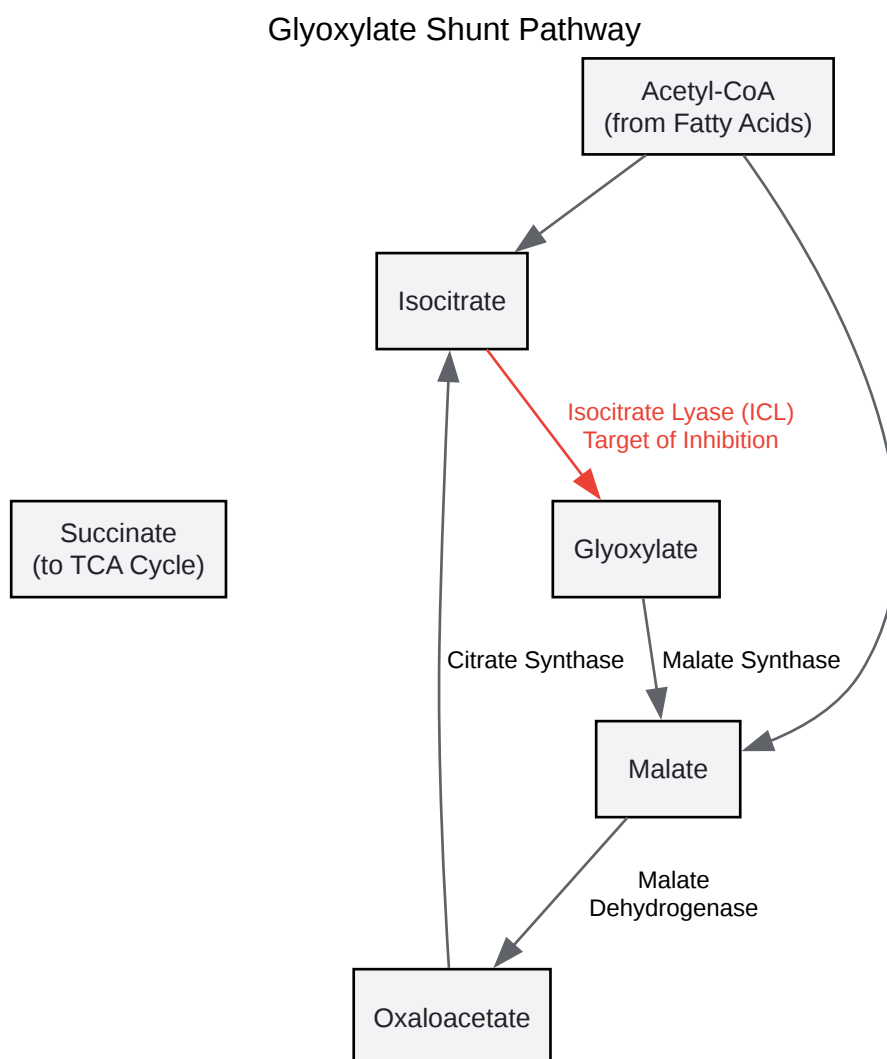
Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters of Mycobacterium tuberculosis Isocitrate Lyase 1 (ICL1) with its natural substrate, isocitrate (ICA), and the substrate used for specific assays, DL-threo-2-methylisocitrate (MICA).

Substrate	Enzyme	Km (μM)	kcat (s-1)	Catalytic Efficiency (kcat/Km) (M-1s-1)	Reference
DL-threo-2-methylisocitrate (MICA)	ICL1	718	1.25	1.74×10^3	[6] [7] [9]
D,L-Isocitrate (ICA)	ICL1	188	5.24	2.79×10^4	[6] [9]

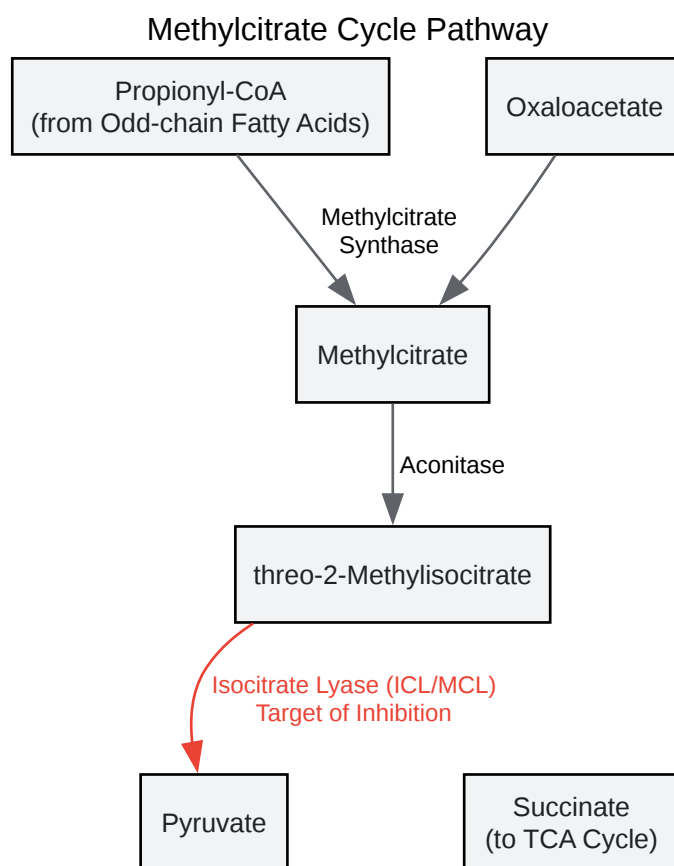
Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathways where Isocitrate Lyase (ICL) plays a central role.

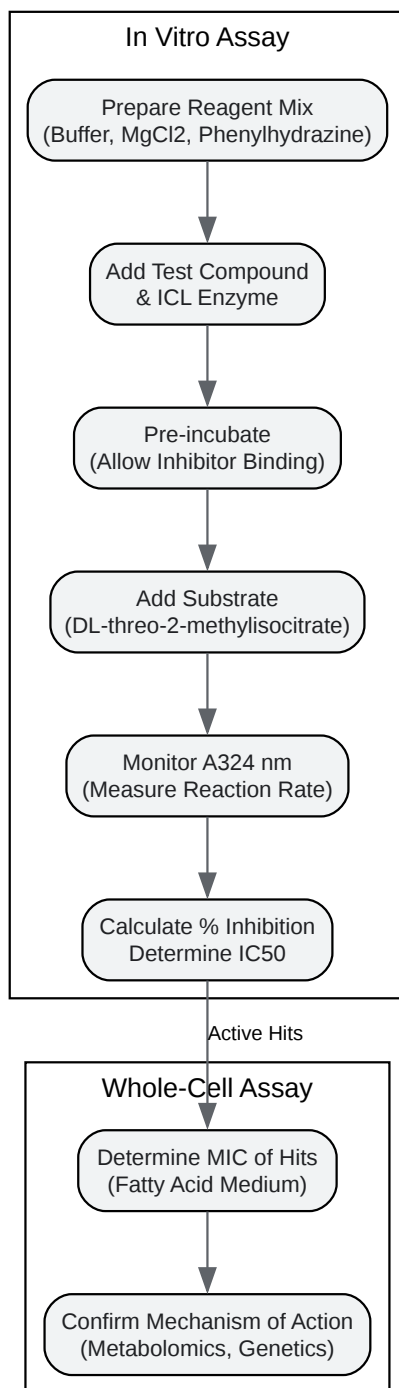


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Caption: The Glyoxylate Shunt, essential for growth on fatty acids.



ICL Inhibitor Screening Workflow

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